molecular formula C10H21Cl B13172986 3-(Chloromethyl)-2,2,4-trimethylhexane

3-(Chloromethyl)-2,2,4-trimethylhexane

Cat. No.: B13172986
M. Wt: 176.72 g/mol
InChI Key: YEDXDWRTMZQEJG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,2,4-trimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with three methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,2,4-trimethylhexane typically involves the chloromethylation of 2,2,4-trimethylhexane. One common method is the reaction of 2,2,4-trimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of optimized catalysts and reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,2,4-trimethylhexane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Alcohols, amines, thioethers.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-2,2,4-trimethylhexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,2,4-trimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2,2,4-trimethylpentane
  • 3-(Chloromethyl)-2,2,4-trimethylheptane
  • 2-(Chloromethyl)-2,4,4-trimethylpentane

Uniqueness

3-(Chloromethyl)-2,2,4-trimethylhexane is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. The presence of three methyl groups on the hexane backbone influences its steric and electronic characteristics, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

3-(chloromethyl)-2,2,4-trimethylhexane

InChI

InChI=1S/C10H21Cl/c1-6-8(2)9(7-11)10(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

YEDXDWRTMZQEJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CCl)C(C)(C)C

Origin of Product

United States

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